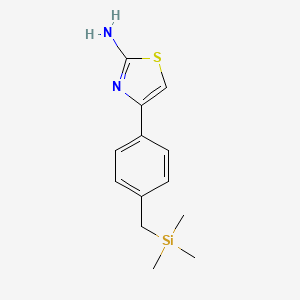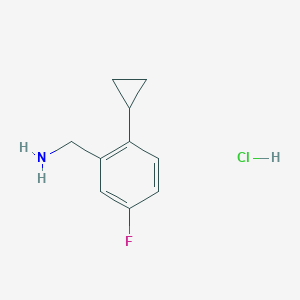![molecular formula C13H15BrCl2N2O B13499863 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride can be compared with other similar compounds such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound also contains a bromine atom and a pyridine ring, but with different substituents, leading to distinct chemical and biological properties.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H15BrCl2N2O |
|---|---|
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13BrN2O.2ClH/c14-11-4-5-13(10(7-11)8-15)17-9-12-3-1-2-6-16-12;;/h1-7H,8-9,15H2;2*1H |
InChI-Schlüssel |
XUXUNYFDSNTGQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


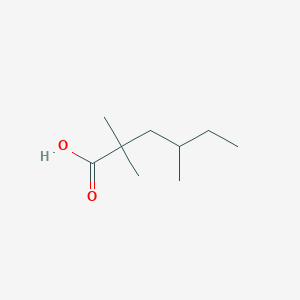
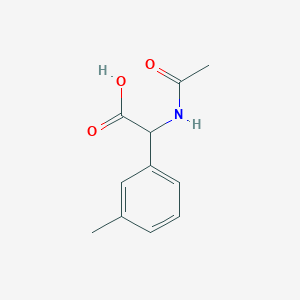
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
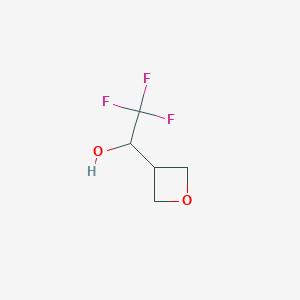

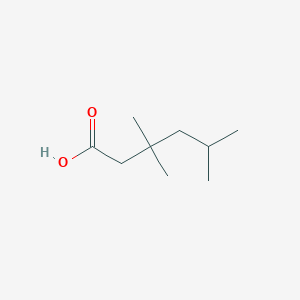
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)

![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)

